N-[(3-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic compound with a complex structure that includes a fluorophenyl group, a pyrazole ring, and an isobutyl group
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-[(3-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity, while the pyrazole ring can interact with the active site of the target molecule. The isobutyl group may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
N-[(3-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can be compared with similar compounds, such as:
N-[(3-fluorophenyl)methyl]-2-methyl-5-(methylsulfonyl)benzamide: This compound has a similar fluorophenyl group but a different core structure.
Properties
CAS No. |
1855940-76-9 |
---|---|
Molecular Formula |
C15H20FN3 |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H20FN3/c1-11(2)10-19-12(3)7-15(18-19)17-9-13-5-4-6-14(16)8-13/h4-8,11H,9-10H2,1-3H3,(H,17,18) |
InChI Key |
HHCKTSXPQZGYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.